molecular formula C10H16FNO4 B2530476 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid CAS No. 1228581-12-1

1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid

Cat. No.: B2530476
CAS No.: 1228581-12-1
M. Wt: 233.239
InChI Key: VEHPOVZSFFEDCH-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid is a sophisticated, fluorinated synthetic intermediate of significant value in modern medicinal chemistry. Its primary application lies in the construction of bioactive molecules, particularly as a constrained azetidine scaffold that can impart improved metabolic stability, membrane permeability, and three-dimensional complexity to drug candidates compared to more common acyclic or larger ring systems. The key research value of this compound is the presence of the fluoromethyl group at the 3-position of the azetidine ring, a feature increasingly exploited to modulate the physicochemical and pharmacokinetic properties of lead compounds. The fluorine atom serves as a bioisostere for hydrogen or a hydroxyl group, influencing pKa, lipophilicity, and conformation, while also acting as a strategic handle for further chemical elaboration. The tert-butoxycarbonyl (Boc) protecting group ensures orthogonal reactivity, allowing selective deprotection and functionalization of the secondary amine. This makes the compound a versatile precursor for amide bond formation or coupling reactions via its carboxylic acid moiety, facilitating its incorporation into peptides, peptidomimetics, or as a key component in larger molecular architectures such as protease inhibitors and kinase inhibitors. Researchers are actively exploring its use in the synthesis of covalent enzyme inhibitors, where the fluoromethyl group can be transformed into a reactive warhead, and in the development of PROTACs (Proteolysis Targeting Chimeras) as a structurally unique linker element. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14/h4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHPOVZSFFEDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

  • Formation of the Azetidine Ring:

    • Starting with a suitable β-amino acid or its derivative, cyclization can be achieved using reagents such as triphosgene or phosgene under basic conditions to form the azetidine ring.

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as amines or ethers.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

    Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-viral research.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, its activity is often related to its ability to interact with biological targets such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity, while the Boc group can protect the molecule during synthesis and be removed under specific conditions to reveal the active form.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Key Suppliers
1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid CH₂F C₁₀H₁₆FNO₄ 233.24 1228581-12-1 5 suppliers
1-[(tert-Butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid CHF₂ C₁₀H₁₅F₂NO₄ 251.23 1784562-69-1 CymitQuimica
1-[(tert-Butoxy)carbonyl]-3-cyanoazetidine-3-carboxylic acid CN C₁₀H₁₄N₂O₄ 226.23 1158759-45-5 Multiple
1-[(tert-Butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid F C₉H₁₃FNO₄ 218.21 1126650-67-6 Shanghai Finebiotech
1-[(tert-Butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid CH₂OCH₃ C₁₁H₁₉NO₅ 257.28 N/A CymitQuimica
1-[(tert-Butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid CH₂COCH₃ C₁₂H₁₉NO₅ 257.28 1890129-71-1 Aaron Chemicals
1-[(tert-Butoxy)carbonyl]-3-(hydroxymethyl)azetidine-3-carboxylic acid CH₂OH C₁₀H₁₆NO₅ 233.24 2138199-35-4 4 suppliers
1-[(tert-Butoxy)carbonyl]azetidine-3-carboxylic acid (unsubstituted) H C₉H₁₃NO₄ 199.21 142253-55-2 PharmaBlock

Electronic and Steric Effects

  • Fluoromethyl (CH₂F) : Introduces moderate electronegativity and lipophilicity. Enhances metabolic stability compared to unsubstituted analogs.
  • Cyano (CN): Strong electron-withdrawing group; increases reactivity in nucleophilic substitutions but may reduce bioavailability due to polarity.
  • Methoxymethyl (CH₂OCH₃) : Enhances solubility via ether oxygen but introduces metabolic liability (demethylation risk).
  • 2-Oxopropyl (CH₂COCH₃) : Ketone group enables further functionalization (e.g., hydrazone formation) but may complicate stability under basic conditions.

Commercial Availability and Pricing

  • Target Compound : Priced at ~$235/100mg (CymitQuimica), with 5 suppliers listed.
  • Difluoromethyl Analog : Higher cost (~$961/1g) due to specialized fluorination steps.
  • Cyano Derivative: Widely available at lower costs (~$200/1g) due to established synthetic routes.

Biological Activity

1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C10H16FNO4
Molecular Weight : 219.24 g/mol
CAS Number : 1228581-12-1
Purity : ≥97%

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The fluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability compared to other carboxylic acid analogs, which often exhibit poor cellular uptake due to ionization at physiological pH .

Anticancer Activity

Recent studies have explored the effects of azetidine derivatives on cancer cell lines. For instance, compounds similar to this compound have shown varying levels of cytotoxicity against breast cancer cell lines like MDA-MB-231 and MDA-MB-468. Notably, some analogs demonstrated sub-micromolar potency in inhibiting STAT3, a transcription factor implicated in tumor progression .

CompoundEC50 (μM)Cell Line
This compoundTBDMDA-MB-231
Analog A0.9MDA-MB-231
Analog B1.4MDA-MB-468

Inhibition of Protein Targets

The compound's activity against specific protein targets has been a focus of research. Inhibitors derived from azetidine structures have been shown to affect pathways involved in cancer cell proliferation and survival, particularly through the inhibition of STAT3 signaling .

Case Studies

In one study, researchers synthesized various azetidine derivatives and tested their effects on cancer cell viability. The results indicated that the presence of the carboxylic acid moiety significantly influenced cellular activity. Compounds lacking this polar group exhibited improved membrane permeability and enhanced cytotoxic effects against cancer cells .

Table: Summary of Case Studies

Study ReferenceCompound TestedCell LineObserved Activity
Azetidine Derivative AMDA-MB-231IC50 = 0.77 μM
Azetidine Derivative BMDA-MB-468EC50 = 1.8 μM

Q & A

Q. What are the key synthetic pathways for 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

  • Step 1 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to the azetidine nitrogen, often using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like DMAP .
  • Step 2 : Fluoromethylation at the 3-position via nucleophilic substitution or radical fluorination. KF or Selectfluor® are common fluorinating agents, requiring anhydrous conditions to avoid hydrolysis .
  • Step 3 : Carboxylic acid functionalization, typically through hydrolysis of ester precursors under acidic (HCl) or basic (NaOH) conditions . Yield optimization hinges on precise temperature control (0–25°C for fluorination), solvent selection (e.g., THF for radical reactions), and stoichiometric ratios (e.g., 1.2–1.5 equivalents of fluorinating agents) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluoromethyl group incorporation (δ ~ -200 to -220 ppm for CF₃; δ ~ -150 ppm for CH₂F) . ¹H/¹³C NMR resolves Boc group integrity (quaternary C at ~80 ppm) and azetidine ring conformation.
  • LC-MS : Validates molecular weight (C₁₁H₁₈FNO₄; [M+H]⁺ = 264.1) and detects impurities (e.g., de-Boc byproducts at m/z 164.1) .
  • X-ray Crystallography : Resolves stereochemistry and ring puckering, essential for structure-activity relationship (SAR) studies .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Peptide Mimetics : The azetidine scaffold mimics proline in peptide backbones, enhancing metabolic stability while the fluoromethyl group modulates lipophilicity and target binding .
  • Enzyme Inhibitors : The carboxylic acid moiety chelates metal ions (e.g., Zn²⁺ in metalloproteases), while fluorine enhances electrostatic interactions with catalytic residues .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis?

  • Design of Experiments (DOE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For fluorination, higher yields (≥75%) are achieved with Selectfluor® in acetonitrile at 40°C .
  • Continuous Flow Systems : Mitigate exothermic side reactions (e.g., Boc deprotection) by controlling residence time and heat transfer .
  • In-line Analytics : Implement FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions in real time .

Q. How should researchers address contradictory data between computational binding predictions and experimental bioactivity results?

  • Validation of Models : Cross-check docking results (e.g., AutoDock Vina) with ab initio methods (DFT for binding energy calculations). Discrepancies often arise from solvation effects or protein flexibility .
  • SAR Expansion : Synthesize analogs (e.g., replacing fluoromethyl with cyano or trifluoromethyl) to isolate steric vs. electronic contributions. ’s table (e.g., tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate) provides structural templates .
  • Biophysical Assays : Use SPR or ITC to measure binding kinetics and thermodynamics, resolving false positives from computational screens .

Q. What strategies improve the compound’s stability during biological assays?

  • pH Optimization : The carboxylic acid is prone to deprotonation (pKa ~2.5–3.0); buffer systems (e.g., phosphate at pH 6.5–7.4) prevent precipitation .
  • Cryopreservation : Store at -20°C in anhydrous DMSO to minimize hydrolysis of the Boc group .
  • Prodrug Derivatives : Convert the carboxylic acid to esters (e.g., methyl or pivaloyloxymethyl) for enhanced cellular uptake, with enzymatic cleavage in vivo .

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